molecular formula C19H39NO B1605653 n-Octadecylformamide CAS No. 32585-06-1

n-Octadecylformamide

Cat. No.: B1605653
CAS No.: 32585-06-1
M. Wt: 297.5 g/mol
InChI Key: JFBFCFNJBMLUHN-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-octadecylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21/h19H,2-18H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBFCFNJBMLUHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10298996
Record name n-octadecylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32585-06-1
Record name NSC127419
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127419
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-octadecylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: n-Octadecylformamide can be synthesized through the reaction of octadecylamine with formic acid or formic acid derivatives. One common method involves the reaction of octadecylamine with formic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or p-toluenesulfonyl chloride (TsCl). The reaction typically proceeds under mild heating conditions to facilitate the formation of the formamide bond .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of dehydrating agent and reaction conditions is crucial to ensure efficient production while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: n-Octadecylformamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to primary amines or other reduced forms.

    Substitution: The formamide group can participate in substitution reactions, where the hydrogen atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

    Oxidation: Octadecanoic acid (stearic acid) and other oxidized derivatives.

    Reduction: Octadecylamine and other reduced forms.

    Substitution: Various substituted formamides depending on the reagents used.

Scientific Research Applications

n-Octadecylformamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of n-Octadecylformamide is largely dependent on its amphiphilic structure. The long hydrophobic tail interacts with hydrophobic surfaces or molecules, while the formamide group can form hydrogen bonds with hydrophilic entities. This dual interaction capability makes it effective in stabilizing emulsions, forming micelles, and interacting with biological membranes. The molecular targets and pathways involved include lipid bilayers, protein-lipid interactions, and surface adsorption phenomena .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-Octadecylformamide
  • CAS Number : 32585-06-1
  • Molecular Formula: C₁₉H₃₉NO
  • Molecular Weight : 297.52 g/mol .

Key Properties :

  • Hazards :
    • Acute oral toxicity (Category 4, H302).
    • Skin irritation (Category 2, H315).
    • Serious eye irritation (Category 2A, H319).
    • Respiratory tract irritation (H335) .

Applications :
Primarily used as a laboratory chemical and in the manufacture of other compounds .

Comparison with Similar Compounds

Structural and Functional Group Differences

This compound belongs to the class of fatty acid amides, characterized by a long alkyl chain (C₁₈) bonded to a formamide group (HCONH-). Below is a comparison with structurally related amides:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound 32585-06-1 C₁₉H₃₉NO 297.52 Formamide, C₁₈ alkyl chain
N-Hydroxyoctanamide 7377-03-9 C₈H₁₇NO₂ 159.23 Hydroxyl, amide, C₇ alkyl
Octadecanamide, N-(6-aminohexyl)- 29474-30-4 C₂₄H₅₀N₂O 382.67 Amide, C₁₈ alkyl, aminohexyl

Structural Implications :

  • This compound : The long alkyl chain enhances hydrophobicity, making it suitable for applications requiring lipid-like behavior.
  • N-(6-Aminohexyl)octadecanamide: The aminohexyl side chain adds basicity and reactivity, enabling use in polymer synthesis or as a surfactant .

Key Findings :

  • Limited toxicological data exist for N-Hydroxyoctanamide and N-(6-Aminohexyl)octadecanamide, highlighting a research gap.

Functional Advantages :

  • This compound’s stability and hydrophobic nature make it ideal for lipid-mimetic applications.
  • N-(6-Aminohexyl)octadecanamide’s amino group enables covalent bonding in polymer chemistry, a feature absent in this compound .

Regulatory and Environmental Considerations

  • This compound: Not listed under SARA 302/313 or California Prop. 63. No ecological toxicity data available .
  • N-Hydroxyoctanamide : Regulatory status undefined in provided evidence .
  • N-(6-Aminohexyl)octadecanamide: No regulatory or environmental data reported .

Biological Activity

n-Octadecylformamide (C18H37NO) is a long-chain fatty amide that has gained attention in scientific research due to its potential biological activities. This compound is characterized by its hydrophobic properties, which allow it to interact with biological membranes and influence various cellular processes. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicine, and relevant case studies.

  • Molecular Formula : C18H37NO
  • Molar Mass : 299.49 g/mol
  • Appearance : Colorless to pale yellow liquid
  • Hydrophobicity : High due to the long alkyl chain

This compound interacts with biological membranes, potentially altering their fluidity and permeability. This interaction can affect various cellular processes, including:

  • Membrane Dynamics : Influences membrane fluidity, which can impact protein function and signaling pathways.
  • Enzyme Modulation : May act as a modulator for specific enzymes involved in lipid metabolism.
  • Receptor Interaction : Potential to bind to receptors involved in metabolic regulation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
SurfactantFacilitates emulsification and solubilization of hydrophobic agents
Lipid MetabolismPotential PPARα agonist influencing lipid metabolism
Anti-obesitySimilar compounds exhibit anorectic effects in vivo

Case Study 1: PPARα Activation

A study explored the pharmacological properties of N-oleoylethanolamine (OEA) and its analogs, including this compound derivatives. The research demonstrated that these compounds activate PPARα, leading to significant changes in lipid metabolism and feeding behavior in rodent models . The findings suggest that this compound may share similar properties with OEA, warranting further investigation into its therapeutic potential.

Case Study 2: Membrane Interactions

Research on n-hexadecylformamide indicated that long-chain fatty amides could alter membrane fluidity and permeability, impacting cellular functions such as drug delivery and antimicrobial activity. Given the structural similarities between this compound and n-hexadecylformamide, it is plausible that this compound exhibits comparable effects on biological membranes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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